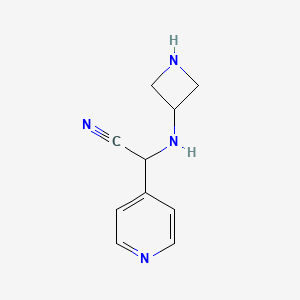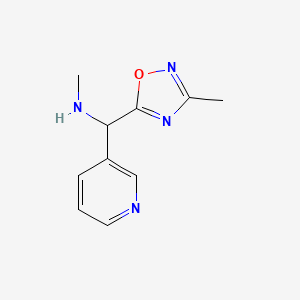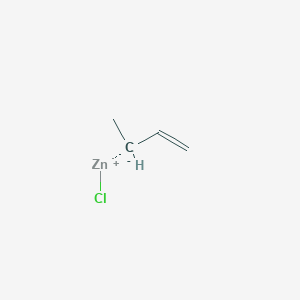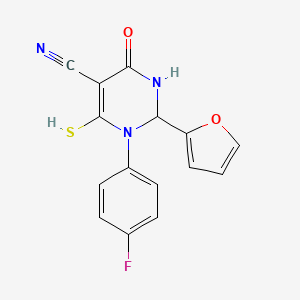
1-(4-Fluorophenyl)-2-(furan-2-yl)-4-oxo-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a mercapto group, and a tetrahydropyrimidine core
Méthodes De Préparation
The synthesis of 1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Fluorophenyl and Furan Groups: These groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Heck coupling.
Addition of the Mercapto Group: The mercapto group can be introduced via thiolation reactions using thiol reagents under basic conditions.
Formation of the Carbonitrile Group: This can be achieved through cyanation reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The unique combination of functional groups makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-fluorophenyl)-2-(furan-2-yl)-6-mercapto-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile include other tetrahydropyrimidine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications
Propriétés
Formule moléculaire |
C15H10FN3O2S |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-(furan-2-yl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C15H10FN3O2S/c16-9-3-5-10(6-4-9)19-13(12-2-1-7-21-12)18-14(20)11(8-17)15(19)22/h1-7,13,22H,(H,18,20) |
Clé InChI |
JCUQLBFYUSWHNG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)F)S)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


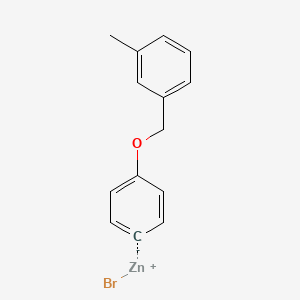
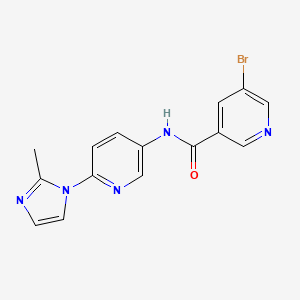
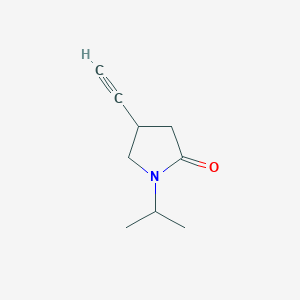
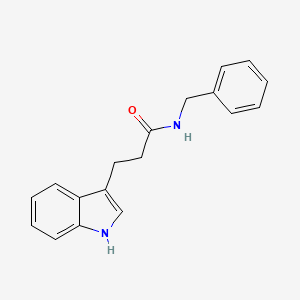

![9-(3,4-Dimethylphenyl)-3-((4-methoxybenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14879258.png)
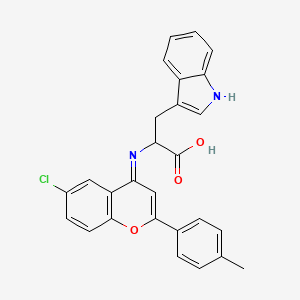
![6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(4-oxo-3,4-dihydroquinazolin-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14879267.png)
![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14879274.png)
